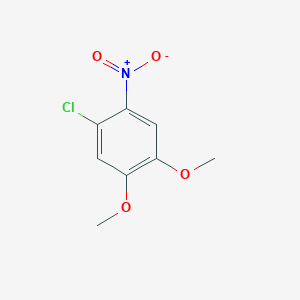
(4-Bromo-1-benzothiophen-2-yl)methanol
Übersicht
Beschreibung
“(4-Bromo-1-benzothiophen-2-yl)methanol” is a chemical compound with the CAS Number: 93103-83-4 . It has a molecular weight of 243.12 and its IUPAC name is (4-bromo-1-benzothien-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Bromo-1-benzothiophen-2-yl)methanol” is 1S/C9H7BrOS/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-4,11H,5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-Bromo-1-benzothiophen-2-yl)methanol” is a solid substance . It has a melting point of 74-76 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Kinetics of Thiophen Ring Reactions : A study by Spinelli et al. (1972) investigated the kinetics of reactions involving bromo-nitro-thiophens with sodium benzenethiolate in methanol. This research provides insights into the substituent effects and bond orders in thiophen rings, relevant for understanding the reactivity of (4-Bromo-1-benzothiophen-2-yl)methanol (Spinelli, Guanti, & Dell'erba, 1972).
Antibacterial Properties of Bromophenols : Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, demonstrating their antibacterial activity. This indicates potential pharmacological applications for compounds like (4-Bromo-1-benzothiophen-2-yl)methanol (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Natural Product Synthesis : Akbaba et al. (2010) conducted the first total synthesis of a natural bromophenol product starting from a bromo-dimethoxyphenyl methanol compound. This showcases the role of (4-Bromo-1-benzothiophen-2-yl)methanol in synthesizing biologically active natural products (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Hammett Relationship in Thiophens : Research by Spinelli, Consiglio, and Corrao (1972) applied the Hammett relationship to thiophens, using compounds like (4-Bromo-1-benzothiophen-2-yl)methanol to study the kinetics of piperidino-debromination in methanol. This contributes to understanding electronic effects in heterocyclic chemistry (Spinelli, Consiglio, & Corrao, 1972).
Chemosensor for Silver Ion : Tharmaraj, Devi, and Pitchumani (2012) developed a chemosensor for Ag(+) ion using a thiophen-2-yl methyl benzenamine, highlighting potential applications in analytical chemistry for detecting metal ions (Tharmaraj, Devi, & Pitchumani, 2012).
Safety And Hazards
The safety information for “(4-Bromo-1-benzothiophen-2-yl)methanol” includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(4-bromo-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLCQGNNHYJLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CO)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541558 | |
| Record name | (4-Bromo-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-benzothiophen-2-yl)methanol | |
CAS RN |
93103-83-4 | |
| Record name | 4-Bromobenzo[b]thiophene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93103-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-1-benzothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)
![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)






